3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride
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Overview
Description
3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a propenoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride typically involves the reaction of 3-chloro-2-trifluoromethylbenzoyl chloride with propenoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as anhydrous aluminum trichloride, and a solvent like toluene. The reaction mixture is maintained at a low temperature (0-5°C) to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The propenoyl chloride moiety can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Addition: Reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amides or esters.
Addition: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro and propenoyl chloride groups enable the compound to form covalent bonds with target proteins, thereby modulating their activity. This mechanism is particularly relevant in its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzotrifluoride
- 2-Chloro-3-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)benzyl chloride
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate .
Uniqueness
The presence of both chloro and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(Z)-3-(2-tert-butylphenyl)-3-chloroprop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c1-13(2,3)10-7-5-4-6-9(10)11(14)8-12(15)16/h4-8H,1-3H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOCHXLAIFNOHN-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(=CC(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1/C(=C/C(=O)Cl)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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